molecular formula C10H10N2OS B2778637 N-(1,3-benzothiazol-5-yl)propanamide CAS No. 922969-27-5

N-(1,3-benzothiazol-5-yl)propanamide

Cat. No.: B2778637
CAS No.: 922969-27-5
M. Wt: 206.26
InChI Key: WUGDREKDVSIYLB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)propanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may inhibit the production or action of pro-inflammatory molecules.

Biochemical Pathways

Given the reported anti-inflammatory properties of benzothiazole derivatives , it is plausible that they may affect pathways related to inflammation and immune response.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may reduce inflammation at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)propanamide typically involves the reaction of 2-aminobenzothiazole with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the use of propionic anhydride instead of propionyl chloride, which can also yield the desired product under similar reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)propionamide
  • N-(benzo[d]thiazol-6-yl)propionamide
  • N-(benzo[d]thiazol-7-yl)propionamide

Uniqueness

N-(1,3-benzothiazol-5-yl)propanamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. The position of the substituent can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-10(13)12-7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGDREKDVSIYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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